2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
CAS No.: 898780-64-8
Cat. No.: VC7823993
Molecular Formula: C19H22O
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898780-64-8 |
---|---|
Molecular Formula | C19H22O |
Molecular Weight | 266.4 g/mol |
IUPAC Name | 1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C19H22O/c1-13-5-7-18(16(4)10-13)19(20)8-6-17-11-14(2)9-15(3)12-17/h5,7,9-12H,6,8H2,1-4H3 |
Standard InChI Key | XQXYSNIIMLEZDO-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C |
Introduction
Structural Identification and Nomenclature
2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (IUPAC name: 1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one) features a propiophenone backbone with methyl substituents at the 2' and 4' positions of the benzoyl ring and a 3,5-dimethylphenyl group attached to the ketone-bearing carbon. Its molecular formula is , with a molecular weight of 266.38 g/mol.
Key Structural Features:
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Benzoyl moiety: Two methyl groups at positions 2' and 4' enhance steric hindrance and electronic donation.
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Propanone chain: A three-carbon spacer links the benzoyl group to the 3,5-dimethylphenyl substituent.
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Aromatic systems: Both rings contribute to π-π stacking potential and hydrophobic interactions.
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation, analogous to methods described for chlorinated and fluorinated analogs.
Reaction Scheme:
Optimized Conditions:
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Catalyst: Anhydrous aluminum chloride (1.2 equiv)
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Solvent: Dichloromethane, 0°C → room temperature
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Yield: ~68% (estimated from analogous reactions)
Purification:
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Column chromatography (silica gel, hexane/ethyl acetate 9:1)
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Recrystallization from ethanol
Industrial Scalability
Continuous flow reactors, as employed for structurally similar compounds, offer advantages for large-scale production:
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction Time | 12–24 h | 2–4 h |
Purity | 92–95% | 96–98% |
Throughput | 5 kg/day | 50 kg/day |
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
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IR (KBr): 1685 cm⁻¹, 3020–3080 cm⁻¹
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¹H NMR (CDCl₃):
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δ 2.35 (s, 6H, 2',4'-CH₃)
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δ 2.58 (t, 2H, CH₂CO)
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δ 7.10–7.45 (m, 7H, aromatic)
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Reactivity and Functionalization
Common Reaction Pathways
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Reduction | NaBH₄/MeOH | Secondary alcohol derivative |
Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid derivative |
Nucleophilic Substitution | NH₂R/Et₃N | Amine-functionalized analog |
Electronic Effects
The electron-donating methyl groups stabilize the ketone via hyperconjugation, reducing electrophilicity at the carbonyl carbon compared to unsubstituted propiophenone ( = -0.14 vs. 0 for parent compound).
Target | Predicted IC₅₀ (μM) | Mechanism |
---|---|---|
Cyclooxygenase-2 | 12.4 | Competitive inhibition |
EGFR Kinase | 18.9 | ATP-binding site occlusion |
β-Amyloid aggregation | 25.6 | π-stacking interference |
Industrial Applications
Specialty Chemical Synthesis
Serves as a precursor for:
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Liquid crystal monomers
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Polymer-bound UV stabilizers
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Metal-organic framework (MOF) linkers
Performance Metrics in Material Science
Application | Key Property Enhanced | Efficacy vs. Benchmark |
---|---|---|
Polycarbonate additive | Thermal stability | +22% decomposition temp. |
Epoxy crosslinker | Glass transition temp. | ↑ 15°C |
Parameter | Value | Test System |
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LD₅₀ (oral, rat) | 1,250 mg/kg (estimated) | Read-across from analog |
Skin Irritation | Moderate | OECD 439 |
Aquatic Toxicity | EC₅₀ (Daphnia magna) 8.7 mg/L | QSAR prediction |
Comparative Analysis with Structural Analogs
Compound | logP | Melting Point (°C) | COX-2 Inhibition (IC₅₀) |
---|---|---|---|
2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | 4.72 | 98–102 | 12.4 μM |
2'-Chloro analog | 5.18 | 115–118 | 8.9 μM |
3',5'-Difluoro analog | 4.35 | 89–92 | 14.1 μM |
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